molecular formula C27H34N2O5S B12773681 Ajmaline, p-toluenesulfonate CAS No. 168700-00-3

Ajmaline, p-toluenesulfonate

Cat. No.: B12773681
CAS No.: 168700-00-3
M. Wt: 498.6 g/mol
InChI Key: SVWOYYMXXKRUHK-GHRDFDGSSA-N
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Description

Ajmaline, p-toluenesulfonate is a salt form of the alkaloid ajmaline, derived from the roots of Rauvolfia serpentina. The p-toluenesulfonate counterion enhances the compound's solubility and stability, critical for pharmaceutical formulations.

Properties

CAS No.

168700-00-3

Molecular Formula

C27H34N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C20H26N2O2.C7H8O3S/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1

InChI Key

SVWOYYMXXKRUHK-GHRDFDGSSA-N

Isomeric SMILES

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ajmaline is typically isolated from natural sources such as Rauvolfia serpentina. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The p-toluenesulfonate salt is then prepared by reacting ajmaline with p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of ajmaline, p-toluenesulfonate involves large-scale extraction from plant sources followed by chemical synthesis to form the salt. The process includes:

    Extraction: Using solvents like ethanol to extract ajmaline from plant material.

    Purification: Employing techniques such as chromatography to purify the extracted ajmaline.

    Salt Formation: Reacting purified ajmaline with p-toluenesulfonic acid to form the p-toluenesulfonate salt.

Chemical Reactions Analysis

Chemical Reactions of Ajmaline, p-Toluenesulfonate

This compound participates in various chemical reactions typical of alkaloids and sulfonates. These reactions are often facilitated by varying conditions such as temperature, solvent choice, and concentration of reactants to optimize yields and selectivity.

3.1. Sodium Channel Blockade

Ajmaline exerts its therapeutic effects primarily through sodium channel blockade in cardiac tissues. This action stabilizes cardiac membranes and reduces excitability, making it effective for treating arrhythmias.

3.2. Chemical Stability and Reactivity

Ajmaline retains its pharmacological efficacy even after prolonged storage when properly handled. The stability of this compound is crucial for its therapeutic applications, as it ensures consistent performance over time.

4.1. Pharmacological Effects

Compound Pharmacological Effect Mechanism
This compoundAntiarrhythmicSodium channel blockade
AjmalineAntiarrhythmicSodium, potassium, and calcium channel blockade

4.2. Toxicity Studies

Sodium p-toluenesulfonate, a related compound, has been studied for its toxicity. Oral administration of sodium p-toluenesulfonate caused diarrhea at high doses and showed inflammatory effects in the stomach. The no-observed-adverse-effect level (NOAEL) for systemic toxicity was found to be 300 mg/kg bw/day in rats .

Scientific Research Applications

Ajmaline, p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.

    Biology: Employed in studies of ion channel function and cardiac electrophysiology.

    Medicine: Utilized in the diagnosis and treatment of cardiac arrhythmias, particularly Brugada syndrome.

    Industry: Applied in the development of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

Ajmaline, p-toluenesulfonate exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. The compound targets specific sodium channels and pathways involved in cardiac conduction, making it effective in treating arrhythmias.

Comparison with Similar Compounds

Pharmacological Profile :

  • Mechanism : Ajmaline blocks hERG potassium channels and Nav channels, reducing arrhythmogenic early afterdepolarizations .
  • Clinical Use: Primarily used to diagnose and treat Brugada syndrome and ventricular arrhythmias .
  • Efficacy : In experimental models, ajmaline outperformed quinidine in suppressing auricular fibrillation and ventricular arrhythmias .

Comparison with Structurally Similar p-Toluenesulfonate Derivatives

p-Toluenesulfonate salts are widely used in pharmaceuticals and organic synthesis. Below is a comparison of ajmaline, p-toluenesulfonate with other derivatives:

Table 1: Physical and Structural Properties

Compound Molecular Weight (g/mol) Solubility Key Applications References
This compound ~500 (estimated) Water-soluble Antiarrhythmic therapy
Hexyl p-toluenesulfonate 256.36 Organic solvents Organic synthesis reagent
Zinc p-toluenesulfonate 339.65 (anhydrous) Water-soluble Catalysis, stabilization
Menthyl p-toluenesulfonate 342.47 Lipophilic Solvolysis studies

Structural Insights :

  • Hydrogen Bonding : p-Toluenesulfonate anions form one-dimensional chains via NH···O interactions, influencing crystallinity and stability .
  • Counterion Effects : The p-toluenesulfonate group in ajmaline improves bioavailability compared to hydrochloride salts, which are more hygroscopic .

Pharmacological Comparison with Antiarrhythmic Agents

This compound is compared below with quinidine and serpentine:

Table 2: Antiarrhythmic Efficacy in Experimental Models

Drug Refractory Period Prolongation Suppression of Ventricular Arrhythmias hERG Channel Inhibition References
This compound High +++ Strong
Quinidine Moderate ++ Moderate
Serpentine High +++ Strong

Key Findings :

  • Ajmaline and serpentine exhibit superior efficacy over quinidine in prolonging atrial refractory periods and suppressing aconitine-induced arrhythmias .
  • Ajmaline uniquely modulates hERG channel inactivation kinetics (reduced τ value), contributing to its proarrhythmic risk in Long QT syndrome .

Spectral and Computational Studies

Quantum chemical studies of p-toluenesulfonic acid and its anion reveal:

  • Strong hydrogen-bonding networks in the solid state, validated by FT-IR and NMR .
  • The p-toluenesulfonate anion’s charge distribution enhances ionic interactions in ajmaline salts, improving dissolution kinetics compared to freebase ajmaline .

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